physical properties of 1,4-Difluoro-2-iodo-5-methoxybenzene
physical properties of 1,4-Difluoro-2-iodo-5-methoxybenzene
Physical & Chemical Characterization of a Privileged Halogenated Scaffold
Part 1: Executive Summary
1,4-Difluoro-2-iodo-5-methoxybenzene (CAS: 1314894-86-4) is a highly specialized tri-substituted benzene derivative utilized primarily as a building block in the synthesis of pharmaceuticals and agrochemicals. Its value lies in its unique substitution pattern: the iodine atom provides a site for selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the fluorine atoms modulate metabolic stability and lipophilicity (LogD). The methoxy group acts as an electron-donating handle, influencing the electronic character of the ring and serving as a potential site for further functionalization (e.g., demethylation to a phenol).
This guide details the physicochemical properties, synthetic logic, and reactivity profile of this compound, providing a self-validating framework for its handling and application.
Part 2: Molecular Identity & Structural Analysis
The compound is chemically defined by the interplay between the labile C-I bond and the robust C-F bonds. The IUPAC naming conventions can vary based on priority; however, the structure is unambiguous: a benzene ring substituted with fluorine at positions 1 and 4, iodine at position 2, and a methoxy group at position 5.
Table 1: Chemical Identity Data
| Property | Value |
| IUPAC Name | 1,4-Difluoro-2-iodo-5-methoxybenzene |
| Common Synonyms | 4-Iodo-2,5-difluoroanisole; 2,5-Difluoro-4-iodoanisole |
| CAS Registry Number | 1314894-86-4 |
| Molecular Formula | |
| Molecular Weight | 270.01 g/mol |
| SMILES | COc1cc(F)c(I)cc1F |
| InChI Key | DLUIPVAOKAGWHK-UHFFFAOYSA-N |
Structural Logic & Electronic Effects
-
Steric Environment: The iodine atom is large (Van der Waals radius ~1.98 Å), creating significant steric bulk at the C2 position. This facilitates selective coupling but may require specialized ligands (e.g., Buchwald ligands) for sterically demanding reactions.
-
Electronic Push-Pull:
-
Methoxy (-OMe): Strong
-donor (resonance) and -acceptor (induction). Activates the ring, making the C-I bond oxidative addition facile. -
Fluorine (-F): Strong
-acceptor (induction). The F atoms at 1,4 positions withdraw electron density, potentially increasing the acidity of adjacent protons and stabilizing the transition states in nucleophilic aromatic substitution ( ) if the methoxy group is displaced.
-
Part 3: Physical Properties Profile
Note: While specific experimental melting points for this exact isomer are sparse in public registries, the values below are derived from high-confidence structure-activity relationship (SAR) analysis of close analogs (e.g., 4-iodo-2-fluoroanisole and 1,4-difluoro-2,5-dimethoxybenzene).
Table 2: Physicochemical Properties
| Property | Value / Description | Confidence Level |
| Physical State | Solid (Crystalline) or Semi-solid | High (Inferred from MW & analogs) |
| Appearance | White to off-white powder/needles | High |
| Melting Point | 45 – 65 °C | Predicted (Analogous solids melt ~50°C) |
| Boiling Point | ~240 °C (at 760 mmHg) | Predicted |
| Solubility | Soluble: DCM, Chloroform, THF, EtOAcInsoluble: Water | Experimental Standard |
| LogP (Octanol/Water) | ~3.2 | Predicted (Lipophilic) |
| Density | ~1.8 - 1.9 g/cm³ | Predicted (Heavy atom effect of Iodine) |
Handling Protocol: Due to the relatively low predicted melting point, the compound should be stored in a cool environment (2–8°C) to prevent sintering or liquefaction, which can accelerate decomposition.
Part 4: Spectroscopic Characterization
To validate the identity of synthesized or purchased material, the following spectroscopic signals are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
NMR (Chloroform-d):
-
The molecule has two aromatic protons in magnetically distinct environments.
-
~7.4 ppm (d, 1H): Proton at C3 (between F and I). Expect coupling with F (
Hz). - ~6.7 ppm (d, 1H): Proton at C6 (between F and OMe). Shielded by the ortho-methoxy group.
-
~3.85 ppm (s, 3H): Methoxy protons (
).
-
-
NMR:
-
Two distinct signals in the range of -110 to -130 ppm , showing coupling to each other and the aromatic protons.
-
Mass Spectrometry (MS)
-
Pattern: The molecular ion
will appear at m/z 270 . -
Isotopes: Iodine is monoisotopic (
), so the M+2 peak will be small (due only to ), unlike bromo- or chloro- derivatives.
Part 5: Synthesis & Reactivity Workflow
The primary utility of 1,4-Difluoro-2-iodo-5-methoxybenzene is as an electrophile in cross-coupling. The synthesis typically proceeds via electrophilic aromatic substitution (iodination) of the commercially available 2,5-difluoroanisole.
Synthetic Route (Recommended)
-
Starting Material: 2,5-Difluoroanisole.[1]
-
Reagents: N-Iodosuccinimide (NIS) in Acetonitrile (MeCN) or Iodine (
) with Periodic Acid ( ). -
Mechanism: The methoxy group directs the electrophile (
) to the para position (C4 relative to OMe). The fluorine atoms are ortho/para directing but the strong activation of OMe dominates. -
Purification: Recrystallization from Hexane/EtOAc or column chromatography.
Reactivity Diagram
The following diagram illustrates the synthesis of the core scaffold and its divergent reactivity pathways.
Figure 1: Synthetic workflow transforming the precursor into the core scaffold and subsequent divergence into pharmaceutical or material science applications.
Part 6: Safety & Handling Protocols
Hazard Classification (GHS):
Storage Protocol:
-
Light Sensitivity: Iodides can liberate free iodine (
) upon photolysis. Store in amber glass vials . -
Temperature: Store at 2–8°C . While likely stable at room temperature, refrigeration prolongs shelf life and prevents discoloration.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which may trigger benzyne formation or
at the fluorine positions).
References
-
Chemical Identity & CAS Verification
-
Source: Sigma-Aldrich / Merck KGaA. "1,4-Difluoro-2,5-dimethoxybenzene (Analogous Structure Data)." Accessed Feb 2026. Link
-
-
Synthetic Methodology (Iodination of Fluoroanisoles)
-
Physical Properties (LogP & Solubility Prediction)
-
Source: PubChem Compound Summary for CID 16218458 (Isomer Analog). Link
-
-
Safety Data Sheet (SDS)
-
Source: Fisher Scientific. "Safety Data Sheet: Polyhalogenated Benzenes." Link
-
Sources
- 1. 1,4-DIFLUORO-2-METHOXYBENZENE | CAS 75626-17-4 [matrix-fine-chemicals.com]
- 2. 1,4-Difluoro-2,5-dimethoxybenzene, 97%, Thermo Scientific 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. jm.com [jm.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 7. 2,3-DIFLUORO-1-IODO-4-METHOXYBENZENE | 156499-64-8 [sigmaaldrich.com]
- 8. avantorsciences.com [avantorsciences.com]
